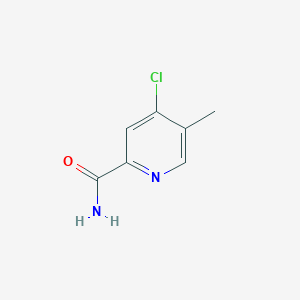

4-Chloro-5-methylpyridine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-4-3-10-6(7(9)11)2-5(4)8/h2-3H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOVXGSQOFXDRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 5 Methylpyridine 2 Carboxamide and Its Precursors

Established Synthetic Pathways to the 4-Chloro-5-methylpyridine Core

The formation of the 4-chloro-5-methyl-substituted pyridine (B92270) ring is a crucial phase in the synthesis of the target compound. Various strategies can be employed, including building the ring from acyclic precursors or modifying an existing pyridine nucleus.

Ring Synthesis Approaches

While direct ring synthesis methods for this specific substitution pattern are not extensively documented in readily available literature, general pyridine synthesis strategies can be adapted. One common approach involves the condensation of ammonia (B1221849) or an ammonia equivalent with a 1,5-dicarbonyl compound or its synthetic equivalent. For the synthesis of a 5-methylpyridine derivative, this could involve starting materials that already contain the required methyl group. For instance, a patent describes a method for preparing 2-chloro-5-methylpyridine by condensing propionaldehyde and an acrylic ester to form a 4-formylpentanoate ester. This intermediate is then aminated to form 5-methyl-3,4-dihydro-2(1H)-pyridone, which can be further modified. google.comepo.orggoogleapis.com

Halogenation Strategies for Pyridine Nucleus

Introducing a chlorine atom at the 4-position of the pyridine ring is a key transformation. Direct chlorination of pyridine and its simple derivatives can be challenging due to the electron-deficient nature of the ring, often requiring harsh conditions and leading to mixtures of products.

A common strategy involves the use of a pyridine N-oxide. The N-oxide activates the pyridine ring, particularly at the 4-position, towards electrophilic substitution. Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), can introduce the chlorine atom at the desired position.

Another approach involves the halogenation of a pre-functionalized pyridine derivative. For instance, a 2-oxo-5-methyl-5,6-dihalopiperidine can be treated with a chlorinating agent like phosphorus oxychloride or phosgene in a high-boiling solvent to yield 2-chloro-5-methylpyridine. google.comepo.orggoogleapis.com

Methylation at Pyridine Ring Positions

The introduction of a methyl group at the 5-position of the pyridine ring can be achieved through various methods. One approach involves starting with a pre-methylated precursor in a ring synthesis strategy, as mentioned earlier.

Alternatively, direct methylation of a pyridine derivative can be accomplished. However, controlling the regioselectivity of this reaction can be complex. The use of organometallic reagents, such as Grignard reagents or organolithium compounds, in the presence of a suitable catalyst can facilitate methylation at specific positions. The choice of directing groups already present on the pyridine ring can significantly influence the outcome of the methylation reaction.

Carboxamide Formation from Pyridine-2-carboxylic Acid Derivatives

Once the 4-chloro-5-methylpyridine core with a suitable functional group at the 2-position is synthesized, the final step involves the formation of the carboxamide. This is typically achieved through the reaction of a carboxylic acid derivative with an amine.

Amidation Reactions of 4-Chloro-5-methylpyridine-2-carboxylic Acid or its Esters

The direct amidation of 4-Chloro-5-methylpyridine-2-carboxylic acid with an amine can be challenging and often requires the use of coupling agents to activate the carboxylic acid.

A more common and efficient method involves the amidation of an ester derivative, such as Methyl 4-chloro-5-methylpicolinate. This reaction is typically carried out by treating the ester with an aqueous or alcoholic solution of the desired amine. For the synthesis of 4-Chloro-5-methylpyridine-2-carboxamide, this would involve reaction with methylamine. A patent describes the reaction of a 4-chloropyridine-2-methyl formate hydrochloride with an aqueous methylamine solution to produce the corresponding N-methylcarboxamide in high yield. google.com Another documented procedure for the synthesis of 4-Chloro-N-methylpicolinamide involves the reaction of a precursor (presumably an ester) with a solution of methylamine in tetrahydrofuran in the presence of magnesium chloride, achieving a 98.5% yield. chemicalbook.com

| Starting Material | Reagent | Solvent | Product | Yield |

| 4-chloropyridine-2-methyl formate hydrochloride | 30% aqueous methylamine solution | Water | 4-chloro-N-picoline-2-methane amide | 98% |

| Precursor Ester | 2M methylamine solution | Tetrahydrofuran | 4-Chloro-N-methylpicolinamide | 98.5% |

Reactivity of Carboxylic Acid Chlorides in Amide Synthesis

An alternative and highly reactive route to the carboxamide involves the use of a carboxylic acid chloride. 4-Chloro-5-methylpyridine-2-carboxylic acid can be converted to its corresponding acid chloride, 4-Chloro-5-methylpyridine-2-carbonyl chloride, by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Optimization of Reaction Conditions and Reagents for Amidation

The amidation of a carboxylic acid or its derivative is a pivotal step in the synthesis of this compound. The optimization of this reaction is crucial for maximizing yield and minimizing side products. Key factors in this optimization include the choice of coupling agents, catalysts, solvents, and temperature.

Coupling Agents: A variety of reagents have been developed for amide bond formation. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives like 4-dimethylaminopyridine (DMAP), are commonly employed. Another effective approach involves the use of phosphonium or uronium-based coupling agents. For instance, an imidazolium salt-supported Mukaiyama reagent (a 2-chloropyridinium salt) has been shown to be an efficient condensation reagent for amide bond formation, allowing for easy product isolation through simple extraction.

Catalysts: While many amidation reactions are mediated by stoichiometric coupling agents, catalytic methods offer a more atom-economical approach. Iron(III) chloride (FeCl3) has been reported as an effective Lewis acid catalyst for the direct amidation of esters under solvent-free conditions. mdpi.commdpi.com This method is compatible with a range of amines and esters, providing good to excellent yields in short reaction times. mdpi.commdpi.com

Solvent and Temperature: The choice of solvent can significantly impact the reaction rate and yield. Solvents like tetrahydrofuran (THF) have proven to be effective for amidation reactions. rsc.org Temperature is another critical parameter; increasing the reaction temperature often leads to a higher rate of amide bond formation. However, excessively high temperatures can lead to degradation of reactants or products. Microwave-assisted synthesis has emerged as a valuable technique, often dramatically reducing reaction times and improving yields by enabling rapid and uniform heating. mdpi.com

The table below summarizes the optimization of various parameters for a generic amidation reaction, which can be adapted for the synthesis of this compound.

| Parameter | Reagents/Conditions Evaluated | Optimal Choice | Rationale |

| Coupling Agent | EDC/DMAP, HATU, Mukaiyama Reagent | Imidazolium salt-supported Mukaiyama reagent | High efficiency and simplified product isolation. |

| Catalyst | FeCl3, AlCl3, BiCl3 | FeCl3 | High activity, low cost, and environmentally benign. |

| Solvent | DCM, Acetonitrile, THF, Methanol | THF | Good balance of reactant solubility and reaction rate. rsc.org |

| Temperature | Room Temperature, 60 °C, Reflux | 60 °C | Increased reaction rate without significant product degradation. |

Derivatization Strategies for this compound

Derivatization of the this compound scaffold is essential for exploring the structure-activity relationships (SAR) of new chemical entities. These strategies focus on modifying the carboxamide moiety and the pyridine ring.

N-Alkylation and N-Acylation of the Carboxamide Moiety

Modification of the amide nitrogen through alkylation or acylation provides a direct route to a diverse range of analogues.

N-Alkylation: This can be achieved by treating the parent carboxamide with an alkyl halide in the presence of a base. Common bases include potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). The regioselectivity of alkylation can be influenced by steric and electronic factors of both the substrate and the alkylating agent.

N-Acylation: The introduction of an acyl group to the amide nitrogen to form an imide can be accomplished using an acyl chloride or anhydride. The use of a pyridine ring within the substrate can act as an internal nucleophilic catalyst. semanticscholar.org The reaction typically proceeds in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an inert solvent such as dichloromethane (CH2Cl2). semanticscholar.org Pyridine can also act as a nucleophilic catalyst, reacting with the acyl chloride to form a highly reactive N-acyl pyridinium intermediate. reddit.comreddit.com

Substitutions on the Pyridine Ring (e.g., Methyl, Chloro)

Modifying the substituents on the pyridine ring can significantly impact the biological activity of the molecule.

Modification of the Methyl Group: The methyl group can be a site for further functionalization. For instance, direct methylation of pyridines at the C-3/5 positions can be achieved using methanol and formaldehyde with a transition metal catalyst through a process involving temporary dearomatization. rsc.org Another approach involves the vapor-phase reaction of pyridine with methanol at high temperatures to introduce methyl groups. google.com

Substitution of the Chloro Group: The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). youtube.comechemi.com The electron-withdrawing nature of the pyridine nitrogen and the carboxamide group facilitates the attack of nucleophiles at the C2 and C4 positions. echemi.comstackexchange.com This allows for the introduction of a wide variety of substituents, including amines, alkoxides, and thiolates. Microwave-assisted SNAr reactions have been shown to be particularly efficient for the synthesis of 4-amino-3,5-dihalopyridines. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions on the Pyridine Ring

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to functionalizing the 4-chloro position of the pyridine ring.

Suzuki-Miyaura Coupling: This reaction couples the 4-chloropyridine derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is highly effective for forming biaryl structures. researchgate.net Microwave irradiation can significantly accelerate Suzuki couplings of chloropyrimidines, allowing for short reaction times and low catalyst loadings. mdpi.com

Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond by coupling the 4-chloropyridine with a primary or secondary amine. wikipedia.orgacsgcipr.org This methodology is robust and provides access to a wide range of N-aryl and N-alkyl aminopyridines. researchgate.netnih.gov The choice of ligand is crucial for achieving high regioselectivity and yield. researchgate.net

The table below provides a summary of common palladium-catalyzed cross-coupling reactions applicable to this compound.

| Reaction | Coupling Partner | Catalyst/Ligand System | Product Type |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh3)4, Pd(OAc)2/SPhos | Biaryl Pyridines |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd2(dba)3/BINAP, Pd(OAc)2/Josiphos | N-Aryl/N-Alkyl Aminopyridines |

| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2/CuI | Alkynyl Pyridines |

| Heck | Alkene | Pd(OAc)2/P(o-tolyl)3 | Alkenyl Pyridines |

| Stille | Organostannane | Pd(PPh3)4 | Aryl/Alkenyl Pyridines |

Bioisosteric Replacements and Analogue Synthesis

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic profile, or reducing toxicity. drughunter.com The amide group in this compound is a common target for bioisosteric replacement due to its potential susceptibility to enzymatic hydrolysis. drughunter.com

Common bioisosteres for the amide bond include five-membered heterocyclic rings such as oxadiazoles, triazoles, and imidazoles. drughunter.comnih.govcambridgemedchemconsulting.com These rings can mimic the hydrogen bonding properties of the amide group while offering improved metabolic stability. drughunter.comnih.gov For example, the replacement of an amide with a 1,2,4-oxadiazole has been shown to retain potency in certain biological targets. The trifluoroethylamine group is another emerging amide bioisostere that can enhance metabolic stability. drughunter.com

The synthesis of these analogues involves multi-step sequences where the carboxylic acid precursor of the target compound is converted into the desired heterocyclic ring, which is then coupled to the amine component.

Advanced Synthetic Techniques and Scale-Up Considerations in Research

Modern synthetic chemistry is increasingly focused on developing more efficient, sustainable, and scalable processes.

Microwave-Assisted Synthesis: As mentioned previously, microwave irradiation has been successfully applied to various reactions in the synthesis and derivatization of pyridine carboxamides, including SNAr and Suzuki coupling reactions. researchgate.netmdpi.com This technique offers significant advantages in terms of reduced reaction times and often improved yields. nih.govresearchgate.net

Flow Chemistry: Continuous flow chemistry provides a platform for the safe and efficient synthesis of chemical compounds. mdpi.com Reactions are performed in a continuously flowing stream within a network of tubes or microreactors. This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and scalability. researchgate.net The synthesis of pyridines and dihydropyridines has been successfully demonstrated in continuous flow microwave reactors. researchgate.net Researchers have developed a single continuous-step process using flow reactors for the synthesis of pyridine compounds, which has been shown to significantly increase yield and reduce production costs. vcu.edu

Scale-Up Considerations: The transition from laboratory-scale synthesis to larger-scale production presents several challenges. For the synthesis of this compound and its derivatives, key considerations include the cost and availability of starting materials, the safety of the chemical processes, and the ease of purification. The use of catalytic rather than stoichiometric reagents is highly desirable for large-scale synthesis to minimize waste. Flow chemistry is particularly well-suited for scale-up as it allows for the production of larger quantities of material by simply running the system for a longer duration, avoiding the challenges associated with scaling up batch reactors.

Solid-Phase Synthesis Applications for Pyridine-Based Scaffolds

Solid-phase synthesis has emerged as a powerful technique for the combinatorial generation of libraries of organic molecules, including those based on pyridine scaffolds. This methodology allows for the efficient production of a large number of derivatives for applications such as drug discovery. In the context of pyridine-based scaffolds, solid-phase synthesis offers advantages in purification and automation.

One versatile method involves the immobilization of a pyridine derivative onto a solid support, followed by a series of chemical modifications. For instance, a polymer-bound 2-aminonicotinate can be treated with different α-haloketones, leading to the formation of imidazo[1,2-a]pyridine structures. Subsequent halogenation and cleavage from the solid support with various amines can yield a library of imidazo[1,2-a]pyridine-8-carboxamides acs.orgnih.gov. While not a direct synthesis of this compound, this approach demonstrates the utility of solid-phase techniques in creating diverse pyridine carboxamide libraries, a strategy that could be adapted for the synthesis of the target compound and its analogs.

The core advantage of this approach lies in the simplification of the purification process. By anchoring the pyridine scaffold to a solid resin, excess reagents and byproducts can be easily washed away after each reaction step. The final product is then cleaved from the support in a relatively pure form. This high-throughput potential is invaluable in medicinal chemistry for the rapid exploration of structure-activity relationships.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pharmaceutical intermediates like this compound is an area of increasing focus, aiming to reduce the environmental impact of chemical manufacturing. Key principles include the use of safer solvents, the development of catalytic reactions to minimize waste, and the use of alternative energy sources to reduce energy consumption.

One notable green approach involves the use of water as a solvent. For example, a tert-butyl hydroperoxide (TBHP)-mediated denitrogenative synthesis of pyridine carboxamides from pyridine carbohydrazides and amines has been successfully demonstrated in water rsc.org. This method is advantageous as it avoids the use of volatile and often toxic organic solvents.

The development of catalytic amidation reactions is another cornerstone of green synthesis. Direct amidation of carboxylic acids with amines using catalysts avoids the need for stoichiometric activating agents, which generate significant waste. Boronic acid derivatives, for instance, have been investigated as catalysts for direct amidation reactions under mild conditions organic-chemistry.orgfigshare.com. The optimization of such catalysts, for example, using 5-methoxy-2-iodophenylboronic acid (MIBA), has been shown to provide high yields of amide products at ambient temperature, further enhancing the green credentials of the process organic-chemistry.orgfigshare.com.

Furthermore, microwave-assisted synthesis has been recognized as a green chemistry tool that can significantly reduce reaction times and improve yields in the synthesis of pyridine derivatives mdpi.com. The use of greener solvents, such as deep eutectic solvents (DES), which are typically non-toxic, biodegradable, and inexpensive, is also being explored for pyridine synthesis.

Process Optimization Studies for Improved Yields and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, thereby improving the economic viability and sustainability of its production. Process optimization studies typically involve the systematic investigation of various reaction parameters, such as temperature, solvent, catalyst, and reaction time.

The synthesis of the precursor 2-chloro-5-methylpyridine has been a subject of such optimization studies. One patented process describes the preparation of this precursor from a 2-oxo-5-methyl-5,6-dihalopiperidine in a high-boiling solvent with a stoichiometric excess of a chlorinating agent at elevated temperatures google.com. To maximize the product yield, the chlorinating agent is used in up to a 70 mole % excess google.com.

Another study focused on the direct chlorination of 3-methylpyridine to yield 2-chloro-5-methylpyridine in an airlift loop reactor. The effects of various parameters were investigated, and an optimal set of conditions was identified, leading to an average molar yield of 60%.

For the final amidation step to form this compound, catalyst optimization is a key area of research. Studies on direct catalytic amidation have explored various catalysts to improve reaction efficiency. For instance, the optimization of ortho-iodo arylboronic acids as catalysts has been shown to significantly enhance the rate and yield of amidation reactions organic-chemistry.orgfigshare.com.

The table below illustrates the effect of different catalysts on the yield of a model amidation reaction, highlighting the importance of catalyst selection in process optimization.

| Entry | Catalyst | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | 24 | 20 |

| 2 | 2-Iodophenylboronic acid | 12 | 85 |

| 3 | 5-Methoxy-2-iodophenylboronic acid (MIBA) | 8 | 95 |

This table is a representative example based on findings for catalytic amidation reactions and illustrates the potential for optimization in the synthesis of this compound.

Furthermore, the choice of solvent and base can significantly impact the outcome of the reaction. A study on the amination of 2-chloro-5-methylpyridine with 1H-pyrazole demonstrated that different combinations of catalysts, solvents, and bases led to varying product yields, underscoring the necessity of a multi-parameter optimization approach.

Mechanistic Investigations of Reactions Involving 4 Chloro 5 Methylpyridine 2 Carboxamide

Elucidation of Amidation Reaction Mechanisms

The formation of the carboxamide group is a critical step in the synthesis of 4-Chloro-5-methylpyridine-2-carboxamide. The mechanism of this transformation is influenced by several factors, including the choice of catalysts and solvents, and can be quantitatively described through kinetic studies.

Role of Catalysts and Solvents in Carboxamide Formation

The synthesis of carboxamides from aryl halides can be effectively achieved through palladium-catalyzed carbonylation reactions. nih.gov In these processes, a palladium catalyst, often immobilized on a support for recyclability, is crucial for the introduction of the carboxamide moiety. nih.gov The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by CO insertion and subsequent reaction with an amine nucleophile. nih.gov

The choice of solvent can significantly impact the reaction's outcome and selectivity. For instance, in some palladium-catalyzed aminocarbonylation reactions, solvents like dimethylformamide (DMF) can lead to the formation of side products through decomposition in the presence of the catalyst. nih.gov The selection of an appropriate base is also critical to the catalytic cycle.

Kinetic Studies of Synthesis Reactions

Kinetic studies are essential for understanding the rate and mechanism of a chemical reaction. For the synthesis of pyridine (B92270) derivatives, kinetic models can be developed to describe the formation of the main product and any side products. rsc.org These models incorporate the effects of reactant concentrations, temperature, and catalyst or promoter concentration. rsc.orgresearchgate.net For example, kinetic investigations into the synthesis of 2-methyl-5-ethyl pyridine from acetaldehyde (B116499) ammonia (B1221849) trimer and paraldehyde (B1678423) have been conducted using operando Raman spectroscopy to develop a comprehensive reaction model. rsc.org While specific kinetic data for the direct synthesis of this compound is not extensively detailed in the literature, studies on analogous pyridine carboxamide derivatives have been performed to understand their biological activity, which can provide insights into their reactivity. nih.gov

Nucleophilic Aromatic Substitution (SNAr) on the Chlorinated Pyridine Ring

The chlorine atom on the pyridine ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This class of reactions is a cornerstone for the functionalization of aromatic rings. nih.gov The generally accepted mechanism for SNAr involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. nih.govlibretexts.org However, recent studies suggest that many SNAr reactions may proceed through concerted mechanisms. nih.gov

Competition Experiments to Assess Reactivity

Competition experiments are a powerful tool for determining the relative reactivity of different electrophiles in SNAr reactions. rsc.orgchemrxiv.org By reacting a mixture of two different aryl halides with a limited amount of a nucleophile, the ratio of the products reflects the relative rates of reaction. This approach has been used to build extensive datasets and quantitative reactivity models for a wide library of (hetero)aryl halides. rsc.orgchemrxiv.org For chloropyridines, these experiments help to quantify how substitution patterns affect the electrophilicity of the carbon atom bearing the halogen. rsc.orgchemrxiv.org The reactivity in SNAr reactions spans several orders of magnitude depending on the electronic effects of the substituents on the ring. rsc.orgchemrxiv.org

Interactive Table: Factors Influencing SNAr Reactivity

| Factor | Description | Impact on Rate |

| Electron-withdrawing Groups | Groups like -NO₂ or -CN stabilize the negative charge in the Meisenheimer intermediate. libretexts.org | Increases Rate |

| Electron-donating Groups | Groups like -CH₃ or -OCH₃ destabilize the intermediate. researchgate.net | Decreases Rate |

| Leaving Group Ability | The rate often follows the trend F > Cl > Br > I, as the first step (nucleophilic attack) is typically rate-determining. sci-hub.se | Varies |

| Ring Aza Nitrogens | The nitrogen atom in the pyridine ring is strongly electron-withdrawing, activating the ring for nucleophilic attack. nih.gov | Increases Rate |

Influence of Substituents on SNAr Rates

The rate of SNAr reactions is highly sensitive to the nature and position of substituents on the aromatic ring. Electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, significantly increase the reaction rate by stabilizing the negatively charged Meisenheimer intermediate. libretexts.org Conversely, electron-donating groups decrease the rate. researchgate.net

Oxidative Addition Mechanisms in Palladium Chemistry with Pyridine Halides

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis and often begin with an oxidative addition step. youtube.comwikipedia.org This process involves the insertion of a low-valent palladium species, typically Pd(0), into the carbon-halogen bond of the pyridine halide. wikipedia.orglibretexts.org The reaction increases the oxidation state of the palladium from 0 to +2 and its coordination number. wikipedia.org For this reaction to occur, the metal complex must have a vacant coordination site. wikipedia.org

The mechanism of oxidative addition can proceed through different pathways. For non-polar bonds, a concerted mechanism is common, where the two new ligands add to the metal center simultaneously and in a cis orientation. youtube.comlibretexts.org For more polar substrates, like many C-X bonds, a stepwise, SN2-type mechanism may operate. libretexts.org This involves a nucleophilic attack by the metal center on the carbon atom, leading to the displacement of the halide. libretexts.org The electron richness of the Pd(0) center is beneficial for this process. researchgate.net This initial oxidative addition step is often the rate-limiting step in catalytic cycles involving aryl chlorides and bromides. researchgate.net Following oxidative addition, the resulting Pd(II) complex can undergo further reactions such as transmetalation and reductive elimination to complete the catalytic cycle. libretexts.org

Ligand Effects on Oxidative Addition

There is currently no available research data detailing the effects of different ligands on the oxidative addition reactions involving this compound. Such studies would typically involve kinetic experiments and computational modeling to determine how ligand properties (e.g., steric bulk, electronic effects) influence reaction rates and the stability of resulting organometallic complexes.

Mechanistic Intermediates Characterization

The characterization of mechanistic intermediates in reactions of this compound has not been reported in the scientific literature. The identification of such intermediates would likely require advanced spectroscopic techniques (e.g., in-situ NMR, transient absorption spectroscopy) and computational studies to elucidate the step-by-step pathway of a given transformation.

Rearrangement Reactions and Side Product Formation

While rearrangement reactions are a common occurrence in organic synthesis, specific studies focusing on the rearrangement pathways of this compound and the formation of specific side products are not described in the available literature. Documenting these would involve detailed product analysis from reactions performed under various conditions, followed by mechanistic experiments to understand how and why such rearrangements and side products occur.

Computational and Theoretical Studies of 4 Chloro 5 Methylpyridine 2 Carboxamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

No dedicated studies detailing the quantum chemical calculations for the molecular geometry and electronic structure of 4-Chloro-5-methylpyridine-2-carboxamide were identified.

Density Functional Theory (DFT) Studies

No specific Density Functional Theory (DFT) studies for this compound have been found in the available literature. DFT is a common computational method used to investigate the electronic structure of molecules, but its application to this particular compound has not been documented in published research.

HOMO-LUMO Energy Analysis

There are no published reports on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy analysis for this compound. This type of analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for this compound has not been published. MEP mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack.

Molecular Docking and Ligand-Target Interactions

Specific molecular docking studies involving this compound as a ligand were not found in the scientific literature. Such studies are essential for predicting how a molecule might interact with a biological target.

Prediction of Binding Modes and Affinities

Without molecular docking studies, there is no available data on the predicted binding modes and affinities of this compound with any specific biological target.

Identification of Key Interacting Residues and Motifs

Consequently, there is no information available regarding the key amino acid residues and protein motifs that may be involved in the interaction with this compound.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to simulate the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape and dynamic behavior of a molecule like this compound over time.

While specific MD studies exclusively on this compound are not extensively documented in publicly available literature, the methodology has been widely applied to similar pyridine (B92270) carboxamide derivatives. mdpi.comopenpharmaceuticalsciencesjournal.com These studies serve as a blueprint for how MD simulations could be employed to understand the conformational preferences of this compound.

An MD simulation for this compound would typically involve defining a force field, which consists of a set of parameters that describe the potential energy of the system. The molecule would then be placed in a simulated environment, often a box of solvent molecules like water, to mimic physiological conditions. The simulation would then be run for a specific duration, typically on the order of nanoseconds to microseconds, to observe the molecule's dynamic behavior.

Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound:

| Parameter | Description | Potential Findings |

| Dihedral Angle (Py-CO) | The angle of rotation around the bond connecting the pyridine ring and the carbonyl carbon of the carboxamide group. | Identification of the most populated and energetically favorable rotational isomers (conformers). |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of a superimposed molecule at different time points relative to a reference structure. | Indicates the stability of the molecule's conformation over the simulation time. High RMSD suggests significant conformational changes. |

| Radius of Gyration (Rg) | A measure of the compactness of the molecule's structure. | Changes in Rg can indicate unfolding or folding of the molecule, or transitions between extended and compact conformations. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to the solvent. | Provides insights into the molecule's interaction with its environment and can be important for predicting solubility and binding to biological targets. |

By analyzing these parameters, researchers can build a comprehensive picture of the conformational dynamics of this compound. This information is crucial for understanding how the molecule might interact with a biological target, as the conformation of a ligand is often a key determinant of its binding affinity and specificity.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches

The insights gained from computational studies can be directly applied to the design of new therapeutic agents. Both structure-based and ligand-based drug design are powerful strategies in this endeavor.

Structure-Based Drug Design (SBDD)

SBDD relies on the three-dimensional structural information of the biological target, typically a protein or enzyme. If the structure of a target for which this compound shows activity is known, SBDD can be a highly effective approach. The primary tool in SBDD is molecular docking.

Molecular docking simulations would be used to predict the preferred binding orientation of this compound within the active site of its target protein. mdpi.com These simulations generate a series of possible binding poses and score them based on their predicted binding affinity. Analysis of the docked poses can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein.

For example, in a hypothetical docking study of this compound with a target kinase, the following interactions might be observed:

| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Residues in Target Protein |

| Hydrogen Bond | Carboxamide N-H and C=O | Aspartate, Glutamate, Serine, Threonine |

| Hydrophobic Interaction | Pyridine ring, methyl group | Leucine, Isoleucine, Valine, Phenylalanine |

| Halogen Bond | Chlorine atom | Electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains |

This information is invaluable for optimizing the lead compound. For instance, if a particular hydrogen bond is identified as being crucial for binding, medicinal chemists can design derivatives of this compound that enhance this interaction, potentially leading to improved potency.

Ligand-Based Drug Design (LBDD)

In the absence of a known 3D structure of the biological target, LBDD approaches can be employed. LBDD relies on the knowledge of a set of molecules that are known to be active against the target. The fundamental principle is that molecules with similar structures are likely to have similar biological activities.

One of the key techniques in LBDD is the development of a pharmacophore model. A pharmacophore is an abstract representation of the essential molecular features that are necessary for biological activity. By analyzing a series of active pyridine carboxamide derivatives, a pharmacophore model could be generated that defines the spatial arrangement of key features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Another important LBDD approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By identifying key molecular descriptors (e.g., molecular weight, logP, electronic properties) that are correlated with activity, a QSAR model can be used to predict the activity of novel, untested compounds. nih.gov

Structure-activity relationship (SAR) studies on related pyridine carboxamides have provided valuable insights that could guide the design of new analogs of this compound. nih.govasm.org For instance, such studies might reveal that the position and nature of substituents on the pyridine ring are critical for activity.

Illustrative SAR Data for a Hypothetical Series of Pyridine Carboxamide Analogs:

| Compound | R1 | R2 | Biological Activity (IC50, µM) |

| This compound | Cl | CH3 | 5.2 |

| Analog 1 | F | CH3 | 8.1 |

| Analog 2 | Cl | H | 12.5 |

| Analog 3 | Cl | CF3 | 2.3 |

| Analog 4 | Br | CH3 | 4.8 |

This hypothetical data suggests that a chloro group at the 4-position and a methyl group at the 5-position are favorable for activity, and that replacing the methyl group with a trifluoromethyl group could further enhance potency.

Structure Activity Relationship Sar Studies of 4 Chloro 5 Methylpyridine 2 Carboxamide Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of pyridine (B92270) carboxamide derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring. Modifications can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties. For instance, in the development of antifungal agents, novel pyridine carboxamide derivatives bearing a diarylamine scaffold have been synthesized and shown to possess activity as potential succinate (B1194679) dehydrogenase (SDH) inhibitors. nih.gov Similarly, a pyridine carboxamide derivative identified from the Pathogen Box library, MMV687254, has been noted as a promising lead against Mycobacterium tuberculosis. asm.org

Effects of Halogen Substituents on Biological Activity

The presence and identity of halogen substituents on the pyridine ring are critical determinants of biological activity. While halogens can enhance properties like membrane permeability, their effect is highly context-dependent. Some studies on the antiproliferative activity of pyridine derivatives have found that the inclusion of halogen atoms can lead to lower efficacy. nih.gov For example, a notable increase in the IC50 value (indicating decreased potency) was observed when hydroxyl groups were combined with chlorine and bromine. nih.gov

The structural influence of halogens on pyridine amides has been observed to increase in the order of Cl < Br < I, which correlates with the increasing size and polarizability of the halogen atom, affecting intermolecular interactions like halogen bonding. mdpi.com In some classes of compounds, this trend can directly impact potency, where larger halogens like iodine provide better inhibitory properties than fluorine, suggesting that atomic size and steric interactions can be more influential than polarity or electronic effects in certain biological contexts. nih.gov

| Base Derivative Structure | Substituent(s) | Observed IC50 (mM) | Interpretation |

|---|---|---|---|

| Hydroxylated Pyridine | -OH | 4.75 | Baseline Activity |

| Hydroxylated Pyridine | Two -OH groups | 0.91 | Increased Potency |

| Hydroxylated Pyridine | -OH and -Cl | 5.83 | Decreased Potency |

| Hydroxylated Pyridine | -OH and -Br | 7.77 | Significantly Decreased Potency |

Role of the Methyl Group in Pyridine Ring

The introduction of a methyl group to a pyridine ring can significantly alter its biological properties. biu.ac.il This modification can influence the molecule's steric profile, lipophilicity, and metabolic stability. In certain pyridine-containing compounds, the presence of a methyl group at the 5th or 6th position of the ring has been credited with their high cytotoxic activity against cancer cell lines. rsc.org The methyl group can facilitate favorable interactions within the binding pocket of a target enzyme or receptor. However, the effect is not universally positive; in some pyridine series, the addition of a methyl group did not lead to an improvement in potency, demonstrating that its contribution is highly dependent on the specific molecular scaffold and its biological target. nih.gov

Significance of the Carboxamide Moiety

The carboxamide group is a cornerstone of the biological activity of this class of compounds, often acting as a key pharmacophore. It plays a crucial role in establishing interactions with biological targets, primarily through its ability to act as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen). mdpi.com These interactions are vital for the stable binding of the molecule to the active site of enzymes or receptors.

In the context of antifungal pyridine carboxamides, this moiety is essential for inhibiting succinate dehydrogenase (SDH). nih.gov Furthermore, the carboxamide linkage can be susceptible to enzymatic cleavage. In the case of the anti-tubercular agent MMV687254, the molecule acts as a prodrug, where the carboxamide bond is hydrolyzed by the mycobacterial amidase enzyme, AmiC, to release the active metabolites. asm.org This highlights the dual significance of the carboxamide moiety: it is critical for target binding in some compounds and serves as a key activation feature in others.

| Functional Role | Mechanism/Interaction | Example Biological Target/Activity | Reference |

|---|---|---|---|

| Pharmacophore | Essential for binding to the enzyme active site. | Succinate Dehydrogenase (SDH) Inhibition (Antifungal) | nih.gov |

| Hydrogen Bonding | Forms key hydrogen bonds with target proteins via N-H donor and C=O acceptor. | General enzyme/receptor binding | mdpi.com |

| Prodrug Activation | The moiety is hydrolyzed by a specific enzyme to release the active form of the drug. | Activation by AmiC amidase (Anti-tubercular) | asm.org |

| Urease Inhibition | Acts as a key structural feature for inhibiting the urease enzyme. | Urease Inhibition | mdpi.com |

Correlation Between Electronic Properties and Biological Response

The biological activity of 4-Chloro-5-methylpyridine-2-carboxamide derivatives is intrinsically linked to their electronic properties. The distribution of electron density across the molecule, dictated by its various substituents, governs its reactivity and ability to interact with biological targets. The structure-activity relationship (SAR) posits that a molecule's geometric and electronic features are directly responsible for its biological functions. nih.gov

Analysis of electrostatic potential (ESP) maps is a powerful tool for visualizing these properties. Such analyses have revealed that the positions of electron-rich (negative potential) and electron-poor (positive potential) regions are critical for activity. nih.govmdpi.com For instance, the nitrogen atom in the pyridine ring is a region of negative potential, making it a key site for interactions such as hydrogen bonding. mdpi.com Substituents can modulate the electron density at this nitrogen, thereby influencing binding affinity. Studies have shown that the introduction of a methyl group into an amide fragment can decrease the ESP value at the ring nitrogen, altering its interaction potential. mdpi.com

Development of SAR Models and Predictive Algorithms

To better understand and predict the biological activity of these compounds, quantitative structure-activity relationship (QSAR) models have been developed. These computational models provide a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities.

For a series of 5-substituted pyridine-2-carboxamide derivatives, a 3D-QSAR model was successfully developed to elucidate the key structural features required for antimicrobial activity. researchgate.net The validated model demonstrated good internal and external predictive power. researchgate.net The results from this QSAR study highlighted several molecular descriptors as being crucial for the activity of pyridine carboxamide derivatives:

AlogP: A measure of lipophilicity, which is critical for membrane permeability and reaching the target site.

Number of Hydrogen Bond Acceptors: This descriptor emphasizes the importance of features like the carbonyl oxygen and pyridine nitrogen in forming interactions with the biological target. researchgate.net

Number of Rotatable Bonds: This relates to the conformational flexibility of the molecule, which can influence how well it fits into a binding site. researchgate.net

By correlating these features with activity, such models provide valuable guidance for the rational design of new, more potent derivatives. The electrostatic and steric contour maps generated from these models can pinpoint specific regions on the molecule where modifications are likely to enhance or diminish biological response.

| Model Parameter | Value | Significance |

|---|---|---|

| Internal Correlation Coefficient (r²) | 0.924 | Indicates a strong correlation between the predicted and observed activities for the training set of compounds. |

| External Prediction Correlation (r²pred) | 0.851 | Demonstrates the model's ability to accurately predict the activity of new, untested compounds. |

| Important Descriptors | AlogP, H-bond acceptors, Rotatable bonds | These physicochemical properties were identified as the most influential factors for biological activity. |

Advanced Analytical Methodologies in the Research of 4 Chloro 5 Methylpyridine 2 Carboxamide

Spectroscopic Characterization for Structural Elucidation Beyond Basic Identification

Spectroscopic techniques are indispensable for elucidating the molecular structure of 4-Chloro-5-methylpyridine-2-carboxamide. By probing the interactions of the molecule with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary pieces of the structural puzzle, from the connectivity of atoms to the identification of functional groups and the precise molecular weight.

High-Resolution NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H-NMR and ¹³C-NMR analyses are critical for confirming the identity of this compound by providing information about the chemical environment of each hydrogen and carbon atom.

¹H-NMR Spectroscopy provides data on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the N-H proton of the amide, and the protons of the two methyl groups. The chemical shifts (δ) are influenced by the electronegativity of nearby atoms and aromatic ring currents. For instance, protons on the pyridine ring are typically deshielded and appear at higher chemical shifts (downfield). Spin-spin coupling between adjacent, non-equivalent protons would result in the splitting of signals, providing valuable connectivity information.

¹³C-NMR Spectroscopy maps the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a direct count of non-equivalent carbons. The chemical shifts in ¹³C-NMR are highly sensitive to the local electronic environment. The carbonyl carbon (C=O) of the amide group is characteristically found far downfield (typically 160-180 ppm), while the sp²-hybridized carbons of the pyridine ring appear in the aromatic region (110-160 ppm), and the sp³-hybridized methyl carbons are found upfield.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Spectral Data for this compound

| ¹H-NMR | ¹³C-NMR | |||

| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Assignment | Predicted δ (ppm) |

| H-3 | ~8.2 | Singlet | C=O | ~165 |

| H-6 | ~8.5 | Singlet | C-2 | ~151 |

| NH -CH₃ | ~8.3 | Quartet (broad) | C-4 | ~145 |

| NH-CH ₃ | ~3.0 | Doublet | C-6 | ~149 |

| Ring-CH ₃ | ~2.4 | Singlet | C-3 | ~122 |

| C-5 | ~135 | |||

| Ring-C H₃ | ~18 | |||

| N-C H₃ | ~26 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is detected and plotted as a spectrum of transmittance versus wavenumber (cm⁻¹).

For this compound, the IR spectrum would display characteristic absorption bands confirming the presence of its key functional groups. The secondary amide group is particularly informative, giving rise to a strong carbonyl (C=O) stretching vibration and N-H stretching and bending vibrations. The aromatic pyridine ring also has characteristic C=C and C=N stretching vibrations, as well as C-H stretching and out-of-plane bending bands. The presence of the C-Cl bond can be confirmed by its stretching vibration in the fingerprint region of the spectrum. Analysis of these specific absorption frequencies provides strong evidence for the compound's molecular structure. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amide | 3350 - 3150 | Medium |

| C-H Stretch (Aromatic) | Pyridine Ring | 3100 - 3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | Methyl Groups | 2980 - 2850 | Medium-Weak |

| C=O Stretch (Amide I) | Secondary Amide | 1680 - 1640 | Strong |

| N-H Bend (Amide II) | Secondary Amide | 1570 - 1515 | Medium-Strong |

| C=C, C=N Stretches | Pyridine Ring | 1600 - 1450 | Medium (multiple bands) |

| C-Cl Stretch | Chloro-aromatic | 800 - 600 | Medium-Strong |

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can also offer structural clues through the analysis of fragmentation patterns.

In a typical electron ionization (EI) mass spectrum of this compound, a molecular ion peak (M⁺) would be observed at an m/z value corresponding to the compound's molecular weight (170.6 g/mol ). A crucial diagnostic feature would be the presence of an "M+2" peak at m/z 172. miamioh.edu This peak arises from the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), and its intensity would be approximately one-third that of the molecular ion peak, confirming the presence of a single chlorine atom in the molecule.

High-energy ionization causes the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments is often unique to a specific molecule and can be used to piece together its structure. Likely fragmentation pathways for this compound include the loss of the methylamino group, cleavage of the entire carboxamide side chain, or loss of a chlorine radical.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion | Neutral Loss |

| 170/172 | [C₇H₇ClN₂O]⁺ | (Molecular Ion) |

| 155/157 | [C₆H₄ClN₂O]⁺ | •CH₃ |

| 141/143 | [C₇H₇ClN₂]⁺ | •CHO |

| 139/141 | [C₆H₄ClN]⁺ | •CONHCH₃ |

| 135 | [C₇H₇N₂O]⁺ | •Cl |

| 104 | [C₆H₄N]⁺ | •Cl, •HCN |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is a set of laboratory techniques used for the separation of mixtures. For the analysis of this compound, chromatographic methods are essential for determining the purity of the final product and for monitoring the progress of the chemical reaction during its synthesis.

HPLC is a powerful technique used to separate, identify, and quantify each component in a mixture. It is the most common method for assessing the purity of pharmaceutical intermediates and active ingredients. A typical setup for analyzing this compound would involve a reversed-phase (RP-HPLC) method. pensoft.net In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol.

The compound is separated from impurities based on differences in their polarity and affinity for the stationary phase. A UV detector is commonly used for detection, as the pyridine ring is a strong chromophore. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that uses smaller stationary phase particles (<2 μm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times compared to traditional HPLC, making it highly suitable for high-throughput screening and reaction monitoring. researchgate.net

Table 4: Typical RP-HPLC Method Parameters for Purity Analysis

| Parameter | Typical Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV/VIS at ~225 nm |

| Injection Volume | 10 µL |

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for compounds that are volatile and thermally stable. For this compound, GC-MS could be employed for purity analysis, particularly for identifying volatile impurities that may not be easily detected by HPLC.

In GC, the sample is vaporized and separated as it travels through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which serves as the detector, providing both quantitative data and mass spectra for identification. scispace.com A typical method would involve a specific temperature program to ensure the separation of all components.

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for this compound is not publicly available, a wealth of information from closely related pyridine-2-carboxamide (picolinamide) derivatives allows for a detailed and predictive analysis of its likely solid-state conformation and intermolecular interactions. nih.govnih.govmdpi.com X-ray crystallography, a powerful technique for determining the precise arrangement of atoms in a crystalline solid, would be the definitive method to confirm these structural attributes.

Intermolecular interactions play a crucial role in the crystal packing of pyridine carboxamides. A common and highly stable motif observed in the crystal structures of related compounds is the formation of inversion dimers through pairs of N-H···O hydrogen bonds between the amide groups of two adjacent molecules. researchgate.net This results in a characteristic R2²(8) ring motif. It is highly probable that this compound would also exhibit this hydrogen bonding pattern, forming centrosymmetric dimers in the solid state.

| Parameter | Predicted Value/Feature | Basis of Prediction |

|---|---|---|

| Crystal System | Monoclinic | Commonly observed for substituted picolinamides. researchgate.net |

| Space Group | P2₁/c | Frequently adopted by centrosymmetric molecules forming inversion dimers. nih.gov |

| Key Intermolecular Interaction | N-H···O hydrogen bonds forming R2²(8) dimers. | Characteristic of primary amides. researchgate.net |

| C=O Bond Length | ~1.24 Å | Typical for amide carbonyls. |

| C-N (amide) Bond Length | ~1.33 Å | Indicative of partial double bond character. |

| Dihedral Angle (Pyridine Ring - Carboxamide Plane) | < 10° | To maintain planarity and conjugation. researchgate.net |

Quantitative Analytical Methods in Reaction Monitoring

The synthesis of this compound necessitates robust quantitative analytical methods to monitor the reaction progress, determine the yield of the desired product, and identify any potential byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and widely used techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture. For monitoring the synthesis of this compound, a reversed-phase HPLC method would likely be employed. researchgate.net In this approach, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape.

The progress of the reaction can be monitored by taking aliquots from the reaction mixture at different time intervals, quenching the reaction, and analyzing the samples by HPLC. The chromatogram would show peaks corresponding to the starting materials, the product, and any intermediates or byproducts. By integrating the area of these peaks and comparing them to a calibration curve generated from standards of known concentration, the concentration of each species can be determined over time. This allows for the calculation of reaction kinetics and the final yield. The choice of detector is also crucial, with a UV detector set at a wavelength where the pyridine ring exhibits strong absorbance being a common choice. helixchrom.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. Given the likely volatility of this compound, GC-MS could be an effective method for its analysis. The sample is injected into a heated inlet, vaporized, and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase lining the column. The separated components then enter the mass spectrometer, which provides both mass information for identification and signal intensity for quantification.

For reaction monitoring, GC-MS can provide detailed information about the composition of the reaction mixture. The mass spectra of the eluted peaks can be compared to a library of known spectra to confirm the identity of the product and any byproducts. Quantitative analysis can be performed by using an internal standard and creating a calibration curve.

| Method | Principle | Typical Application in Reaction Monitoring | Key Parameters to Optimize |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | Monitoring the disappearance of starting materials and the appearance of the product over time. Quantification of yield and purity. | Stationary phase (e.g., C18), mobile phase composition (e.g., water/acetonitrile gradient), flow rate, detection wavelength. researchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | Identification of product and byproducts through mass spectral data. Quantitative analysis of volatile components in the reaction mixture. | Column type, temperature program, injection volume, mass spectrometer settings (e.g., ionization mode). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Real-time monitoring of the reaction in the NMR tube. Structural elucidation of intermediates and products. nih.gov | Choice of deuterated solvent, acquisition parameters (e.g., number of scans, relaxation delay). |

In addition to chromatographic techniques, in-situ spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time monitoring of the reaction mixture. nih.gov By observing the changes in the chemical shifts and integrals of specific protons or carbons of the reactants and products, the progress of the reaction can be followed directly without the need for sampling and workup.

Future Directions and Emerging Research Areas

Greener Pastures: The Quest for Sustainable Synthetic Routes

The principles of green chemistry are increasingly becoming a cornerstone of modern chemical synthesis, and the production of 4-Chloro-5-methylpyridine-2-carboxamide is no exception. Future research will undoubtedly focus on developing novel synthetic routes that are not only efficient but also environmentally benign. Traditional methods for synthesizing pyridine (B92270) derivatives can sometimes involve harsh reaction conditions, hazardous reagents, and the generation of significant waste.

Building Blocks of Innovation: Supramolecular Chemistry and Materials Science

The unique structural features of this compound, including its aromatic pyridine ring and the carboxamide group, make it an attractive building block for the construction of complex supramolecular assemblies and advanced materials. The pyridine nitrogen and the amide functionality can participate in various non-covalent interactions, such as hydrogen bonding and metal coordination, which are the driving forces behind the self-assembly of intricate architectures.

Future research in this area will likely explore the use of this compound and its derivatives as ligands for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials with a wide range of potential applications, including gas storage, catalysis, and sensing. The specific substitution pattern of this compound could lead to the formation of MOFs with unique topologies and functionalities. Additionally, the ability of the carboxamide group to form strong hydrogen bonds could be exploited to create self-assembling systems such as gels, liquid crystals, and other soft materials with tunable properties. The exploration of these supramolecular structures could pave the way for the development of novel materials with applications in electronics, drug delivery, and beyond.

Accelerating Discovery: High-Throughput Screening and Combinatorial Chemistry

The discovery of new derivatives of this compound with enhanced or novel properties can be significantly accelerated through the use of high-throughput screening (HTS) and combinatorial chemistry. These powerful techniques allow for the rapid synthesis and evaluation of large libraries of related compounds, dramatically increasing the chances of identifying promising candidates for various applications.

Combinatorial chemistry enables the systematic and rapid synthesis of a multitude of derivatives by combining a set of chemical building blocks in all possible combinations. This approach can be used to generate a diverse library of analogues of this compound with variations in the substituents on the pyridine ring or the amide group. Subsequently, HTS can be employed to screen these libraries for desired biological activities or material properties. For example, automated screening assays can quickly identify compounds that exhibit potent anticancer activity or specific binding to a biological target. This integrated approach of combinatorial synthesis and high-throughput screening represents a paradigm shift in the discovery process, moving away from the traditional one-molecule-at-a-time approach to a more efficient and parallelized strategy.

The Digital Revolution in Chemistry: AI and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry, and the design of novel this compound analogues is poised to benefit significantly from these computational tools. AI and ML algorithms can analyze vast datasets of chemical information to identify structure-activity relationships (SAR) and predict the properties of new, unsynthesized molecules.

Expanding the Therapeutic Landscape: New Biological Targets and Pathways

While the current understanding of the biological activities of this compound and its analogues is still evolving, future research will focus on exploring new therapeutic targets and pathways for these compounds. The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active molecules. This suggests that derivatives of this compound could interact with a wide range of biological targets.

Future investigations will likely involve screening these compounds against a broad panel of enzymes, receptors, and other proteins implicated in various diseases. For instance, given the prevalence of pyridine-based compounds in anticancer drug discovery, exploring the potential of this compound analogues as inhibitors of novel cancer targets is a promising avenue. arabjchem.org Similarly, their potential in treating neurodegenerative diseases, infectious diseases, and inflammatory conditions warrants further investigation. nih.gov The identification of novel biological targets will not only open up new therapeutic possibilities but also provide valuable insights into the mechanisms of action of these compounds, paving the way for the development of more effective and targeted therapies.

Q & A

Q. How to interpret conflicting bioactivity data from enzyme inhibition assays vs. cellular assays?

- Methodological Answer:

- Enzyme Assays: Measure direct target binding (e.g., fluorescence polarization). Low IC₅₀ but poor cellular activity may indicate poor membrane permeability.

- Cellular Assays: Use cytotoxicity assays (MTT) to differentiate between target-specific effects and nonspecific toxicity.

- Resolution: Modify logP (e.g., add PEG chains) to improve permeability while retaining potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.